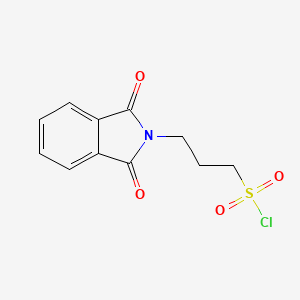

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride

Übersicht

Beschreibung

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H10ClNO4S It is characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further connected to a phthalimide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride typically involves the reaction of phthalimide with 1,3-propanesultone in the presence of a base such as sodium hydride. The resulting intermediate is then treated with thionyl chloride to introduce the sulfonyl chloride group. The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, can improve the consistency and quality of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with a range of nucleophiles, forming sulfonamides, sulfonate esters, and sulfonyl thioethers.

Mechanistic Insight : The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack on the electrophilic sulfur atom.

-

Elimination of HCl , facilitated by bases like triethylamine or pyridine.

Hydrolysis and Stability

The compound is moisture-sensitive, undergoing hydrolysis to form the corresponding sulfonic acid:

-

Rate of hydrolysis : Accelerated in polar protic solvents (e.g., water, methanol) due to solvation of the transition state.

-

Stability : Storage under anhydrous conditions (e.g., molecular sieves) at –20°C is recommended to prevent degradation .

Cycloaddition and Rearrangement Reactions

The phthalimide moiety participates in [4+2] cycloadditions under thermal or microwave irradiation:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Diels-Alder | 80–120°C, toluene | Fused bicyclic adducts | |

| Retro-Diels-Alder | High-temperature vacuum | Isoindole fragments |

Notable Example : Reaction with cyclopentadiene yields a tricyclic sulfonamide derivative, demonstrating utility in constructing polycyclic architectures .

Cross-Coupling and Functionalization

The compound serves as a sulfonylating agent in transition-metal-catalyzed reactions:

-

Suzuki-Miyaura Coupling : Palladium catalysts enable arylation at the sulfonyl group, forming biaryl sulfones .

-

Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the phthalimide nitrogen, enabling "tagging" for chemical biology .

Example Reaction :

Comparative Reactivity with Analogues

The reactivity profile differs significantly from structurally related compounds:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as a versatile coupling agent in organic synthesis. Its ability to facilitate the introduction of sulfonyl groups into various substrates makes it valuable for synthesizing complex organic molecules. The following reactions are particularly noteworthy:

- Nucleophilic Substitution Reactions: The sulfonyl chloride can react with amines to produce sulfonamides.

- Formation of Sulfonate Esters: It can also react with alcohols to form sulfonate esters, which are useful intermediates in organic synthesis.

Medicinal Chemistry

The structural characteristics of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride suggest potential applications in drug development:

- Protein Modification: The reactive sulfonyl chloride group can covalently bond with nucleophilic sites on amino acids in proteins, potentially altering their function or stability.

- Peptide Synthesis: The isoindole moiety may facilitate the synthesis of peptides and other bioactive compounds.

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the use of this compound in synthesizing novel sulfonamide derivatives. These derivatives exhibited enhanced antibacterial activity compared to traditional sulfonamides.

Case Study 2: Protein Interaction Studies

Research into the interactions between this compound and various proteins revealed that it could modify enzyme activity through covalent bonding. This modification was shown to enhance enzyme stability under certain conditions.

Wirkmechanismus

The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of stable sulfonamide or sulfonate linkages. In biological systems, this reactivity can result in the modification of proteins or other biomolecules, potentially altering their function or activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride: Similar in structure but with a carbonyl chloride group instead of a sulfonyl chloride.

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride: Contains a butane chain instead of propane.

Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate: An ester derivative with a similar backbone.

Uniqueness

The presence of the sulfonyl chloride group in 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride imparts unique reactivity compared to its analogs with carbonyl chloride or ester groups. This reactivity makes it particularly useful for introducing sulfonyl functionalities into organic molecules, which can significantly alter their chemical and biological properties.

Biologische Aktivität

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, properties, and biological effects, supported by relevant case studies and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₈ClN₁O₃S

- Molecular Weight : 237.64 g/mol

- CAS Number : 17137-11-0

Synthesis

The synthesis of this compound typically involves the reaction of isoindole derivatives with sulfonyl chlorides under controlled conditions. This process yields a product that retains the functional groups necessary for biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, sulfone compounds have been studied for their ability to eliminate various waterborne pathogens. These compounds act through mechanisms such as:

- Production of Reactive Oxygen Species (ROS) : This leads to oxidative stress in microbial cells.

- Disruption of Cell Membrane Integrity : Sulfone groups can interact with bacterial cell walls, compromising their structural integrity.

In a study evaluating a related sulfone biscompound, complete elimination of pathogens like E. coli and Salmonella was achieved after direct contact for 70 to 90 minutes at effective doses .

Enzyme Inhibition

The isoindole structure is known to interact with various biological targets. Compounds containing this moiety have shown potential in inhibiting enzymes involved in metabolic pathways. Research suggests that such inhibition can affect processes like neuronal excitability and antioxidant status .

Study on Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of a sulfone compound against multiple strains of bacteria. The methodology included:

- Preparation of Bacterial Suspensions : Bacterial strains were grown in nutrient broth and adjusted to a standardized concentration.

- Zone of Inhibition Assay : The antibacterial potential was measured using the zone of inhibition method, comparing results against standard antibiotics.

- Results : The sulfone compound demonstrated significant antibacterial activity, with zones of inhibition comparable to those of ciprofloxacin .

Water Decontamination Application

Another study highlighted the application of sulfone compounds in water decontamination from toxic dyes and pathogens. The findings indicated that:

- Decolorization Efficiency : Achieved nearly complete removal of malachite green dye under optimal pH conditions.

- Biocidal Action : The compound effectively reduced pathogen counts in contaminated water samples .

Summary Table of Biological Activities

| Activity Type | Mechanism | Effectiveness |

|---|---|---|

| Antimicrobial | ROS production and cell wall disruption | High against E. coli, Salmonella |

| Enzyme Inhibition | Interference with metabolic pathways | Significant impact on neuronal function |

| Water Decontamination | Dye removal and pathogen elimination | Near-complete efficacy |

Eigenschaften

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)propane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO4S/c12-18(16,17)7-3-6-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXUBBUYWZAROQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62605-69-0 | |

| Record name | 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.